3|A,5|A-Tetrahydronorethisterone
Overview
Description
3|A,5|A-Tetrahydronorethisterone is a metabolite of Norethindrone . Norethindrone is an oral contraceptive involved in the inhibition of cytosolic sulfotransferases . It is a chemical compound with diverse applications in scientific research and offers immense potential for studying hormonal mechanisms and developing novel therapeutic interventions.
Molecular Structure Analysis
The molecular formula of 3|A,5|A-Tetrahydronorethisterone is C20H30O2 . The molecular weight is 302.45 g/mol . The IUPAC name is (3R,5S,8R,9R,10S,13S,14S,17R)-17-ethynyl-13-methyl-2,3,4,5,6,7,8,9,10,11,12,14,15,16-tetradecahydro-1H-cyclopenta [a]phenanthrene-3,17-diol .
Physical And Chemical Properties Analysis
3|A,5|A-Tetrahydronorethisterone is a white to grey to green solid . It is slightly soluble in Chloroform, DMSO, and Methanol . The compound should be stored at 2-8°C .
Scientific Research Applications
Hormone Replacement Therapy (HRT)
Tibolone is primarily used in Hormone Replacement Therapy (HRT) for postmenopausal women . It acts as a substitute for the naturally occurring hormones in the body .
Alleviating Menopause Symptoms
Tibolone is used to alleviate symptoms associated with menopause, such as hot flashes, night sweats, and vaginal dryness .
Osteoporosis Prevention
It helps to prevent osteoporosis by increasing bone density . This makes it a valuable tool in the fight against this common condition in postmenopausal women.
Mood and Cognitive Function
Tibolone has been shown to have a positive effect on mood and cognitive function . This makes it an effective treatment for depression and anxiety in postmenopausal women .
Synthetic Anabolic Steroid
Oral Contraceptives
Tibolone is a derivative of norethisterone, a commonly used progestin in oral contraceptives . It is metabolized in the liver to form three active metabolites: 3α-hydroxytibolone, 3β-hydroxytibolone, and Δ4-isomer .
Mechanism of Action
Target of Action
3|A,5|A-Tetrahydronorethisterone, also known as 3α,5α-Tetrahydronorethisterone, is a synthetic hormone that belongs to the group of progestins . It primarily targets the progesterone receptor, which plays a crucial role in the menstrual cycle and pregnancy .
Mode of Action
As a progestin, 3|A,5|A-Tetrahydronorethisterone acts as an agonist of the progesterone receptor . This means it binds to the receptor and activates it, mimicking the action of natural progesterone. This interaction results in changes in the expression of specific genes, leading to the physiological effects associated with progesterone .
Biochemical Pathways
The metabolism of 3|A,5|A-Tetrahydronorethisterone is similar to that of testosterone and nandrolone, primarily via reduction of the Δ4 double bond to 5α- and 5β-dihydronorethisterone, followed by the reduction of the C3 keto group to the four isomers of 3,5-tetrahydronorethisterone . These metabolic pathways can have downstream effects on various physiological processes, including reproductive function and the menstrual cycle .
Pharmacokinetics
It is known that norethisterone, a related compound, is extensively metabolized, primarily in the liver, to a number of metabolites . The enzymes predominantly involved are 3α- and 3β-hydroxysteroid dehydrogenase (HSD) as well as 5α- and 5β-reductase . These metabolic processes can impact the bioavailability of the compound.
Result of Action
The molecular and cellular effects of 3|A,5|A-Tetrahydronorethisterone’s action are primarily related to its role as a progestin. By activating the progesterone receptor, it can influence a range of processes, including the menstrual cycle, pregnancy, and various aspects of reproductive function .
Safety and Hazards
The safety data sheet for Norethisterone, the parent compound of 3|A,5|A-Tetrahydronorethisterone, indicates that it may cause cancer and may damage fertility or the unborn child . It may also cause harm to breast-fed children . Special instructions should be obtained before use, and all safety precautions should be read and understood .
properties
IUPAC Name |
(3S,5S,8R,9R,10S,13S,14S,17R)-17-ethynyl-13-methyl-2,3,4,5,6,7,8,9,10,11,12,14,15,16-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O2/c1-3-20(22)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h1,13-18,21-22H,4-12H2,2H3/t13-,14-,15-,16+,17+,18-,19-,20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPDZKJQFRFZZCW-WSIJOFGPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C4CCC(CC4CCC3C1CCC2(C#C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H]3[C@H]4CC[C@@H](C[C@@H]4CC[C@H]3[C@@H]1CC[C@]2(C#C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00439376 | |
Record name | 3|A,5|A-Tetrahydronorethisterone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00439376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3|A,5|A-Tetrahydronorethisterone | |
CAS RN |
6424-05-1 | |
Record name | 3|A,5|A-Tetrahydronorethisterone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00439376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of 3α,5α-Tetrahydronorethisterone and its downstream effects?
A1: 3α,5α-Tetrahydronorethisterone exhibits estrogen-like effects primarily by interacting with estrogen receptors. [] This interaction can lead to various downstream effects, notably influencing the contractile response of the uterus to serotonin. [] Research suggests that the administration of 3α,5α-Tetrahydronorethisterone can induce uterine sensitivity to serotonin in a manner similar to, but less potent than, 17β-estradiol. []
Q2: How does the estrogenic potency of 3α,5α-Tetrahydronorethisterone compare to other related metabolites and 17β-estradiol?
A2: Studies comparing the estrogenic potency of norethisterone and its metabolites have shown the following order of potency based on effective dose 50: 17β-estradiol > 3β,5α-Tetrahydronorethisterone > 3α,5α-Tetrahydronorethisterone > Norethisterone > 5α-Norethisterone. [] This suggests that while 3α,5α-Tetrahydronorethisterone possesses estrogenic activity, it is less potent than both 17β-estradiol and 3β,5α-Tetrahydronorethisterone. []
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